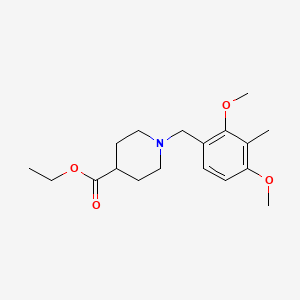

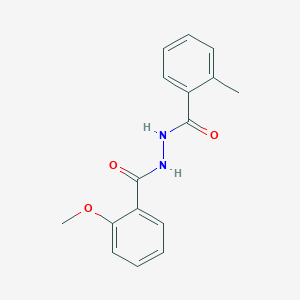

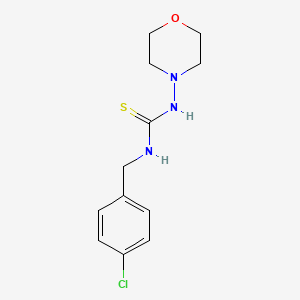

![molecular formula C16H13N3S2 B5852993 3-[(2-methylbenzyl)thio][1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B5852993.png)

3-[(2-methylbenzyl)thio][1,2,4]triazolo[3,4-b][1,3]benzothiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of triazolo[3,4-b][1,3]benzothiazole derivatives typically involves multi-step chemical processes. For example, the synthesis of similar compounds has been achieved by the reaction of hydrazonoyl bromide with 2-aminobenzenethiol and other related thiols, leading to the formation of benzothiazine, triazolo-benzimidazole, and thiadiazole derivatives (Hassan & Abdelhamid, 1997). An improved process for producing 5-Methyl-1,2,4-triazolo(3,4-b) benzothiazole, involving intermediates such as (2-methylphenyl) thiourea and 2-hydrazino-4-methylbenzothiazole, has been reported, indicating the complexity and versatility of synthesis strategies for these compounds (Ahmadi & Nahri-Niknafs, 2014).

Molecular Structure Analysis

The molecular structure of triazolo[3,4-b][1,3]benzothiazole derivatives is characterized by the presence of triazole and benzothiazole rings. These structures have been elucidated using various spectroscopic methods, including IR, NMR, and mass spectrometry. For instance, the structure of 7-alkoxy-4H-[1,2,4]triazolo[4,3-d]benzo[b][1,4]thiazine derivatives has been confirmed through spectroscopic data, highlighting the diverse structural framework these compounds possess (Zhang et al., 2010).

Chemical Reactions and Properties

Triazolo[3,4-b][1,3]benzothiazole compounds engage in various chemical reactions, displaying a wide range of chemical properties. They have been involved in reactions with hydrazonoyl halides, leading to the synthesis of complex heterocyclic systems. These reactions demonstrate the compounds' reactivity and potential for generating diverse molecular architectures (Abdelhamid, Metwally, & Bishai, 2000).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. For example, the crystal structure of novel 5-methyl-3-substituted-1,2,4-triazolo[3,4-b]benzothiazoles has been investigated, providing insight into the compounds' physical characteristics and potential applications (Dong et al., 2002).

Chemical Properties Analysis

The chemical properties of triazolo[3,4-b][1,3]benzothiazole derivatives, such as reactivity with various reagents, potential for substitution reactions, and ability to form complex molecules, are significant for their application in medicinal chemistry and material science. Their ability to undergo rearrangement and engage in electrocyclizations demonstrates the versatility and potential utility of these compounds in synthetic chemistry (Shawali & Sayed, 2006).

Mécanisme D'action

Target of Action

The primary targets of 3-[(2-methylbenzyl)thio][1,2,4]triazolo[3,4-b][1,3]benzothiazole are human poly- and mono-ADP-ribosylating enzymes . These enzymes play a crucial role in various cellular processes, including DNA repair, gene expression, and cell death .

Mode of Action

The compound competes with nicotinamide in the binding pocket of these enzymes . This competitive inhibition disrupts the normal functioning of the enzymes, leading to changes in the cellular processes they regulate .

Biochemical Pathways

The inhibition of poly- and mono-ADP-ribosylating enzymes affects multiple biochemical pathways. For instance, it can disrupt the process of DNA repair, potentially leading to DNA damage and cell death . It can also affect gene expression, potentially altering the production of various proteins .

Pharmacokinetics

In silico pharmacokinetic studies suggest that the compound may have good bioavailability

Result of Action

The inhibition of poly- and mono-ADP-ribosylating enzymes by 3-[(2-methylbenzyl)thio][1,2,4]triazolo[3,4-b][1,3]benzothiazole can lead to various molecular and cellular effects. These may include DNA damage, altered protein production, and cell death . The specific effects likely depend on the concentration of the compound and the specific cells it interacts with.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-[(2-methylbenzyl)thio][1,2,4]triazolo[3,4-b][1,3]benzothiazole. For instance, the pH and temperature of the environment can affect the compound’s stability and its ability to interact with its targets . Additionally, the presence of other compounds can potentially affect its efficacy, either by competing for the same targets or by interacting with the compound itself .

Propriétés

IUPAC Name |

1-[(2-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[3,4-b][1,3]benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3S2/c1-11-6-2-3-7-12(11)10-20-15-17-18-16-19(15)13-8-4-5-9-14(13)21-16/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGDVIQSNEORZED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=NN=C3N2C4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2-Methylbenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

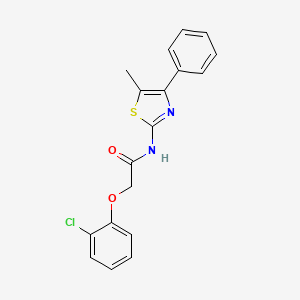

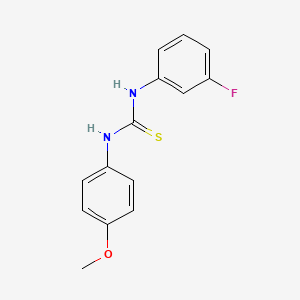

![2,4-dichloro-N-[2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]benzamide](/img/structure/B5852930.png)

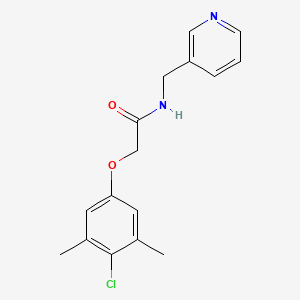

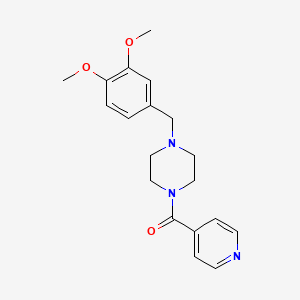

![N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B5852939.png)

![N-[4-(1-benzofuran-2-yl)phenyl]-4-methylbenzamide](/img/structure/B5852975.png)

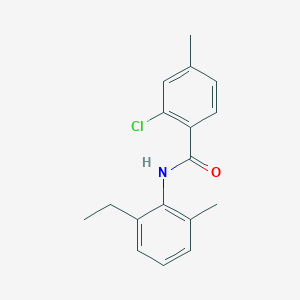

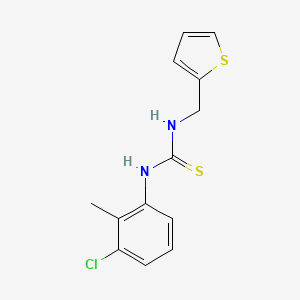

![[1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5852987.png)